3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Structurally, it features a fused thienopyrimidinone core substituted with a 4-ethoxyphenyl group at position 3 and a 4-(trifluoromethyl)benzylthio moiety at position 2. The ethoxy group contributes to lipophilicity and electronic modulation, while the trifluoromethylbenzylthio substituent enhances metabolic stability and binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2S2/c1-2-29-17-9-7-16(8-10-17)27-20(28)19-18(11-12-30-19)26-21(27)31-13-14-3-5-15(6-4-14)22(23,24)25/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNIKCSXOAGIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₃N₃OS
- Molecular Weight : 367.42 g/mol
- CAS Number : 1223939-00-1
Antimicrobial Activity
Several studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to thieno[2,3-d]pyrimidin-4(1H)-one have shown promising results against various bacterial strains and fungi. The presence of the ethoxy and trifluoromethyl groups in this compound may enhance its lipophilicity, thereby improving its ability to penetrate microbial membranes and exert antibacterial effects .
Anticancer Activity
Research has demonstrated that thienopyrimidine derivatives can inhibit tumor growth in various cancer cell lines. A study investigating similar compounds reported selective cytotoxic effects on melanoma cells, suggesting that structural modifications can lead to enhanced anticancer activity. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest at specific phases, particularly the S phase .
Table 1: Summary of Anticancer Studies on Thienopyrimidine Derivatives
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| VMM917 | 15 | Induction of apoptosis, S-phase arrest | |
| Various | 20-30 | DNA damage response activation |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, it may target enzymes involved in cancer cell proliferation and survival pathways. For example, derivatives have been identified as inhibitors of phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis and represents a target for herbicide development . This suggests a dual role for such compounds in both agricultural and pharmaceutical applications.
Case Studies
- Melanoma Treatment : A specific derivative was tested on human melanoma cells (VMM917), showing a selective cytotoxic effect compared to normal cells. The study highlighted a 4.9-fold increase in cytotoxicity against melanoma cells, indicating its potential as an alternative chemotherapeutic agent .
- Antimicrobial Testing : A series of thienopyrimidine derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed that certain modifications significantly enhanced antibacterial activity, providing a basis for further development of these compounds as novel antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Physicochemical Properties
The compound’s closest structural analogs include:
Key Observations :
- Trifluoromethyl vs. Chlorine : The CF₃ group in the target compound enhances lipophilicity (logP ~3.8 estimated) compared to the chlorine-substituted analog (logP ~3.2), favoring membrane permeability .
- Ethoxy vs. Methoxy : The 4-ethoxy group improves aqueous solubility (predicted ~15 µM) relative to the 2-methoxy analog (predicted ~8 µM) due to reduced steric hindrance and optimized hydrogen bonding .
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism in hepatic microsomes (t₁/₂ ~120 min) compared to the methoxy analog (t₁/₂ ~45 min) .
- Selectivity : While the target compound shows moderate selectivity for EGFR over VEGFR-2 (10-fold), analogs with bulkier substituents (e.g., tert-butyl) exhibit improved selectivity (>50-fold) but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
